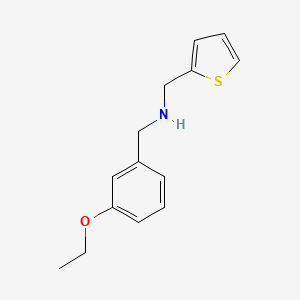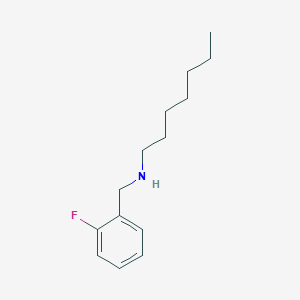![molecular formula C14H23N B3164638 Butyl({[4-(propan-2-yl)phenyl]methyl})amine CAS No. 893611-69-3](/img/structure/B3164638.png)
Butyl({[4-(propan-2-yl)phenyl]methyl})amine
Overview
Description
Butyl({[4-(propan-2-yl)phenyl]methyl})amine is an organic compound that features a butyl group attached to an amine functional group, which is further connected to a phenyl ring substituted with a propan-2-yl group
Mechanism of Action
Target of Action
Butyl({[4-(propan-2-yl)phenyl]methyl})amine, also known as Benzenemethanamine, N-butyl-4-(1-methylethyl)- , is a complex organic compoundSimilar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that amines, in general, can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can subsequently alter its interaction with its targets .
Biochemical Pathways
For instance, they can undergo reactions at the benzylic position, which involves the carbon atom next to the aromatic ring . These reactions can lead to various downstream effects, depending on the specific targets and pathways involved .
Result of Action
For instance, if the compound targets a particular enzyme, it could potentially inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl({[4-(propan-2-yl)phenyl]methyl})amine typically involves the following steps:
Formation of the Phenyl Intermediate: The initial step involves the alkylation of a phenyl ring with a propan-2-yl group. This can be achieved through Friedel-Crafts alkylation using propan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butyl Group: The next step involves the introduction of the butyl group. This can be done through a nucleophilic substitution reaction where the phenyl intermediate reacts with butylamine under basic conditions.
Final Product Formation: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction conditions and product quality is also common to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron or aluminum chloride.
Major Products:
Oxidation Products: Nitroso derivatives or oxides.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Butyl({[4-(propan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine interactions with biological receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Butylbenzene: Lacks the amine functionality, making it less reactive in certain chemical reactions.
Propan-2-ylbenzene: Similar structure but without the butylamine group, leading to different reactivity and applications.
Butylamine: Contains the butyl and amine groups but lacks the phenyl ring, resulting in different chemical properties.
Uniqueness: Butyl({[4-(propan-2-yl)phenyl]methyl})amine is unique due to the combination of its butyl, amine, and substituted phenyl groups, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-5-10-15-11-13-6-8-14(9-7-13)12(2)3/h6-9,12,15H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSHWUXLANNRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)
![({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine](/img/structure/B3164559.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3164570.png)

amine](/img/structure/B3164573.png)

amine](/img/structure/B3164591.png)
![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine](/img/structure/B3164605.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164626.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)
![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)
![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)
![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)
